2-Acetyl-3,5-dibromosalicylic acid
Description
Contextualizing Substituted Salicylic (B10762653) Acid Derivatives in Molecular Research
Salicylic acid and its derivatives have long been a subject of interest in medicinal chemistry and chemical biology. The presence of both a hydroxyl and a carboxylic acid group in an ortho position on a benzene (B151609) ring provides a unique platform for chemical modification. These modifications can include the addition of halogen atoms or the acylation of the hydroxyl group, leading to a diverse array of compounds with tailored properties. These derivatives have been explored for various applications, including their use as inhibitors of enzymes and as probes to study protein structure.
Historical Perspectives on Acetylated Benzoic Acids as Protein Modifiers
The acetylation of benzoic acid derivatives, particularly salicylic acid to form acetylsalicylic acid (aspirin), has a long history in pharmacology. Beyond its well-known therapeutic effects, the acetyl group of these compounds can be transferred to proteins, a process known as acylation. This covalent modification can alter the structure and function of the target protein. In chemical biology, this reactivity has been harnessed to develop acetylated benzoic acids as tools for modifying proteins in a targeted manner. This allows for the investigation of protein function, the identification of binding sites, and the exploration of the consequences of post-translational modifications. Protein acetylation is a key regulatory mechanism in cells, influencing processes from gene expression to metabolism. nih.gov The use of exogenous acetylating agents provides a method to probe these pathways.
Overview of 2-Acetyl-3,5-dibromosalicylic Acid as a Chemical Probe in Macromolecular Studies
This compound, also known as dibromoaspirin, is a potent acylating agent. nih.gov The presence of two bromine atoms on the salicylic acid ring enhances its reactivity, making it a useful tool for modifying macromolecules. This compound has been specifically studied for its ability to acetylate proteins, thereby serving as a chemical probe to investigate their structure and function.
A notable example of its application is in the study of hemoglobin. Research has shown that this compound can acylate intracellular hemoglobin in vitro. nih.gov The acetyl group is transferred to specific amino acid residues on the hemoglobin protein. This modification leads to changes in the protein's properties, such as an increase in its affinity for oxygen. nih.gov Furthermore, in the context of sickle cell anemia, this acetylation has been observed to inhibit the sickling of erythrocytes. nih.gov This effect is associated with an increase in the minimum gelling concentration of deoxyhemoglobin S, the protein responsible for the sickling phenomenon. nih.gov These findings highlight the utility of this compound as a chemical probe to study the structure-function relationships of a complex macromolecule like hemoglobin and to investigate potential therapeutic strategies.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
54223-76-6 |
|---|---|
Molecular Formula |
C9H8Br2O4 |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
6-acetyl-3,5-dibromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H8Br2O4/c1-4(12)9(15)6(8(13)14)2-5(10)3-7(9)11/h2-3,6,15H,1H3,(H,13,14) |
InChI Key |
UDRCIBDLAHTLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(C=C(C=C1Br)Br)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Acetyl 3,5 Dibromosalicylic Acid
Synthetic Pathways for 3,5-Dibromosalicylic Acid Precursors
The primary precursor for the synthesis of 2-Acetyl-3,5-dibromosalicylic acid is 3,5-dibromosalicylic acid. The preparation of this precursor predominantly involves the bromination of salicylic (B10762653) acid or its derivatives.
Bromination Strategies for Salicylic Acid Derivatives
The direct bromination of salicylic acid is a common method to produce 3,5-dibromosalicylic acid. ias.ac.in The reaction kinetics of the bromination of salicylic acid in an aqueous solution with bromine have been found to follow second-order kinetics, being first order with respect to both salicylic acid and bromine. asianpubs.org The hydroxyl group of salicylic acid is a strong activating group, directing the electrophilic substitution to the ortho and para positions, while the carboxylic acid group is a deactivating group. vedantu.com This directing effect leads to the formation of brominated salicylic acid derivatives.
Various solvents can be employed in the bromination process, including glacial acetic acid and chloroform. google.com However, these methods can result in the formation of byproducts such as monobrominated salicylic acid and tribromophenol, necessitating further purification steps. google.com The rate of bromine addition can influence the product distribution, with rapid addition favoring the formation of a mixture of products. ias.ac.in
An alternative strategy involves the bromination of substituted salicylic acids, such as 5-sulphosalicylic acid, which can then be converted to 3,5-dibromosalicylic acid. ias.ac.inias.ac.in For instance, 3-bromo-5-sulpho-salicylic acid can be prepared by the bromination of 5-sulpho-salicylic acid and subsequently converted to 3-bromo-salicylic acid. ias.ac.in
Optimization of Precursor Synthesis and Purification Techniques
To improve the yield and purity of 3,5-dibromosalicylic acid, various optimization strategies have been developed. A significant improvement involves carrying out the bromination in an aqueous p-dioxane solvent system. google.com This method has been shown to produce nearly quantitative yields of 3,5-dibromosalicylic acid with minimal impurities, often exceeding 99% purity after simple crystallization and washing. google.com
Key parameters for this optimized process include:
Solvent Composition: An aqueous p-dioxane mixture containing 10-70% water is ideal. google.com
Reactant Ratio: Using 2 to 2.2 moles of bromine per mole of salicylic acid ensures efficient conversion. google.com
Temperature: The reaction is best conducted at temperatures between 50°C and 100°C. google.com
Under these conditions, the 3,5-dibromosalicylic acid product crystallizes directly from the reaction mixture upon cooling, simplifying the purification process and avoiding costly recrystallization steps. google.com Typical reaction times are short, often around 0.5 to 5 hours. google.com
Acetylation Procedures for this compound Synthesis
The synthesis of this compound is achieved through the acetylation of 3,5-dibromosalicylic acid.
Classical Acetylation Approaches Utilizing Acetic Anhydride (B1165640)
The most common method for the acetylation of salicylic acid and its derivatives is the use of acetic anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. byjus.comvedantu.com This reaction involves the substitution of the hydrogen atom of the phenolic hydroxyl group with an acetyl group (CH₃C=O), forming an ester. byjus.com
The mechanism involves the protonation of an oxygen atom in acetic anhydride by the acid catalyst. byjus.com This makes the adjacent carbonyl carbon more electrophilic and susceptible to attack by the phenolic oxygen of the salicylic acid derivative. byjus.comyoutube.com Subsequent deprotonation and elimination of an acetic acid molecule yield the final acetylated product. byjus.com While other acetylating agents like acetyl chloride could theoretically be used, acetic anhydride is preferred for its convenience and the fact that the byproduct, acetic acid, can be easily removed. youtube.comquora.com
Considerations for Scalability and Yield Enhancement in Synthesis
For large-scale synthesis, the efficiency of the acetylation reaction is crucial. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to maximize the yield and purity of this compound. The use of an appropriate amount of catalyst is also important to ensure a reasonable reaction rate without promoting side reactions.
Purification of the final product typically involves crystallization from a suitable solvent to remove any unreacted starting materials and the acetic acid byproduct. The choice of solvent will depend on the solubility characteristics of this compound.
Spectroscopic Characterization of this compound and Intermediates
The structural elucidation and confirmation of this compound and its precursor, 3,5-dibromosalicylic acid, are performed using various spectroscopic techniques.
For the intermediate, 3,5-dibromosalicylic acid , several spectroscopic methods are employed:
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to determine the structure. nih.govchemicalbook.comresearchgate.net The ¹H NMR spectrum of 3,5-dibromosalicylic acid shows characteristic signals for the aromatic protons. chemicalbook.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nist.gov
For the final product, This compound , similar spectroscopic techniques are essential for its characterization. The IR spectrum would show the appearance of a new carbonyl stretch corresponding to the acetyl group, in addition to the existing carbonyl of the carboxylic acid and other characteristic bands. The ¹H NMR spectrum would exhibit a new singlet for the methyl protons of the acetyl group, and the chemical shifts of the aromatic protons would be altered compared to the precursor. ¹³C NMR would also show a new carbonyl carbon signal and a methyl carbon signal.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its formation and structure.
Based on the structure, the predicted ¹H NMR spectrum of this compound would exhibit characteristic signals. The proton of the acetyl group (CH₃) would likely appear as a singlet in the upfield region, typically around 2.2-2.4 ppm. The two aromatic protons on the dibrominated ring would appear as distinct signals in the downfield aromatic region, likely between 7.5 and 8.5 ppm, with their exact chemical shifts and coupling patterns dictated by the electronic effects of the bromine, carboxyl, and acetylated hydroxyl groups. The acidic proton of the carboxylic acid would be expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbons of the carboxylic acid and the acetyl group would resonate at characteristic downfield positions. The carbons of the aromatic ring would show distinct signals, with those directly bonded to the electronegative bromine and oxygen atoms being significantly shifted. The methyl carbon of the acetyl group would appear at a characteristic upfield position. Comparison with the known NMR spectra of 3,5-dibromosalicylic acid would clearly show the appearance of the signals corresponding to the acetyl group, confirming a successful acetylation. chemicalbook.comnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | 2.2 - 2.4 | Singlet |
| Aromatic (CH) | 7.5 - 8.5 | Doublets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~20-25 |
| Aromatic (C-Br) | ~110-120 |
| Aromatic (C-H) | ~130-140 |
| Aromatic (C-O) | ~150-155 |
| Aromatic (C-COOH) | ~125-135 |
| Carbonyl (C=O, Acetyl) | ~168-172 |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.
The most prominent features would include a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically appearing in the region of 1680-1710 cm⁻¹. Additionally, a second strong carbonyl absorption from the ester linkage of the acetyl group would be expected around 1760-1800 cm⁻¹. The O-H stretch of the carboxylic acid would be visible as a broad band in the range of 2500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the acetyl methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the C-Br bonds would give rise to absorptions in the fingerprint region, typically below 1000 cm⁻¹. A comparison with the IR spectrum of the starting material, 3,5-dibromosalicylic acid, which shows a broad O-H stretch for the phenolic hydroxyl group, would confirm the successful acetylation by the appearance of the new ester carbonyl band and the disappearance of the phenolic O-H band. nih.govnih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Ester) | 1760 - 1800 |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |
| C-O Stretch (Ester and Acid) | 1100 - 1300 |
Design and Synthesis of Novel Analogs of this compound
The modular nature of this compound, with its distinct functional groups, provides a versatile platform for the design and synthesis of novel analogs with potentially tailored reactivity and properties.
Rational Design Principles for Structural Modification
The design of new analogs can be guided by several rational principles aimed at fine-tuning the molecule's characteristics. Modifications can be targeted at the carboxylic acid group, the acetyl group, or the aromatic ring.
Modification of the Carboxylic Acid: The carboxylic acid moiety can be converted into a variety of other functional groups. For instance, esterification with different alcohols can modulate lipophilicity. Amide formation with a range of amines can introduce new hydrogen bonding capabilities and steric bulk. Reduction of the carboxylic acid to an alcohol would provide a primary alcohol for further derivatization.
Modification of the Acetyl Group: The acetyl group can be replaced with other acyl groups of varying chain lengths or with aromatic acyl groups to explore the impact of steric and electronic factors.
Modification of the Aromatic Ring: While the bromine atoms are key features, their substitution with other halogens or functional groups through nucleophilic aromatic substitution reactions, where feasible, could lead to analogs with altered electronic properties.
Synthetic Strategies for Analogs with Tuned Reactivity
The synthesis of novel analogs would employ a range of well-established organic reactions.
Ester and Amide Synthesis: Standard condensation reactions, often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to synthesize a library of esters and amides from the carboxylic acid group.
Acylation and Alkylation: The phenolic oxygen, after deacetylation, could be acylated with various acid chlorides or anhydrides, or alkylated with different alkyl halides to introduce a variety of ether linkages.
Cross-Coupling Reactions: The carbon-bromine bonds on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These powerful synthetic tools would allow for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, onto the aromatic core, leading to a diverse set of novel analogs.
The systematic application of these design principles and synthetic strategies can lead to the generation of a library of novel this compound analogs, each with unique structural features and potential for further investigation in various fields of chemical science.
Molecular Interactions and Biochemical Mechanisms of 2 Acetyl 3,5 Dibromosalicylic Acid
Specificity of Hemoglobin Modification by 2-Acetyl-3,5-dibromosalicylic Acid
This compound, an acetylated derivative of salicylic (B10762653) acid, functions as a potent acylating agent that demonstrates significant specificity in its interaction with hemoglobin. nih.gov This specificity is crucial to its mechanism of action, leading to targeted modifications rather than indiscriminate reactions with the protein. The chemical structure of the molecule, particularly the bromine substituents on the salicylic acid ring, enhances its reactivity and ability to permeate the erythrocyte membrane to access intracellular hemoglobin. nih.gov
Research has shown that this compound selectively transfers its acetyl group to specific amino groups on both the α and β subunits of hemoglobin. nih.govnih.gov This process, known as acylation, is regioselective, meaning it does not occur randomly but at distinct, preferential locations within the hemoglobin tetramer. The reaction targets primary amino groups, such as the ε-amino group of lysine (B10760008) residues. This targeted acylation is a key feature distinguishing its action from less specific modifying agents. nih.gov The presence of bromine atoms on the salicylic acid moiety activates the acetyl group, increasing the efficiency of this transfer to hemoglobin's amino groups. nih.gov
Specific lysine residues have been identified as the primary targets for acylation by aspirin (B1665792) analogs. While direct studies on this compound point to a limited number of "just two or three sites" on hemoglobins (B146990) A and S, related cross-linking studies using derivatives like bis(3,5-dibromosalicyl) fumarate (B1241708) provide more precise locations. nih.govnih.govnih.gov These studies have definitively identified lysine residues at position 99 on the α-chains (Lys-α99) and position 82 on the β-chains (Lys-β82) as key modification sites. nih.gov These sites are located within the central cavity of the hemoglobin molecule, a region critical for allosteric regulation. nih.govnih.govwikipedia.org The acylation at these specific lysine residues directly interferes with the binding site of natural allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), which also interacts with Lys-β82. nih.govwikipedia.org
| Subunit | Preferential Acetylation Site | Location Significance |
| α-Chain | Lysine 99 (α99) | Located in the central cavity, involved in inter-subunit contacts. nih.govnih.gov |
| β-Chain | Lysine 82 (β82) | Part of the 2,3-BPG binding site, crucial for allosteric regulation. nih.govwikipedia.org |
Allosteric Modulation of Hemoglobin Oxygen Affinity
The specific, covalent modification of hemoglobin by this compound results in significant changes to the protein's functional properties, primarily through allosteric modulation. Allostery in hemoglobin refers to the process where binding of a ligand at one site influences the binding properties of other sites on the same molecule.
Treatment of both normal and sickle erythrocytes with this compound leads to a moderate increase in hemoglobin's affinity for oxygen. nih.govnih.gov This change is observable as a leftward shift in the oxygen-hemoglobin dissociation curve. A higher oxygen affinity means that the hemoglobin binds oxygen more tightly and releases it less readily to the tissues. This effect is a direct consequence of the acetylation of key lysine residues, which alters the protein's conformational equilibrium. nih.gov By modifying the hemoglobin structure, the compound influences the delicate balance between the low-affinity (T-state) and high-affinity (R-state) conformations.
Hemoglobin exists in a dynamic equilibrium between two main quaternary structures: the tense (T) state, which has a low affinity for oxygen, and the relaxed (R) state, which has a high oxygen affinity. nih.govnih.gov Allosteric effectors typically function by binding to and stabilizing one of these states. For instance, the natural effector 2,3-BPG binds to the central cavity of deoxyhemoglobin and stabilizes the T-state, thereby lowering oxygen affinity. wikipedia.org
In contrast, the acylation of hemoglobin by this compound at sites like Lys-β82 disrupts the binding site for T-state stabilizers like 2,3-BPG. nih.govnih.gov While the modification itself is a covalent attachment rather than a reversible binding, its effect is to favor the high-affinity R-state. This preferential stabilization of the R-state, or destabilization of the T-state, is the underlying mechanism for the observed increase in oxygen affinity. nih.gov Cross-linking studies with related compounds that lock hemoglobin in a specific state confirm that modifications in this central region profoundly impact the R-T transition, which is fundamental to hemoglobin's role in oxygen transport. nih.govnih.gov
Impact on Hemoglobin Solubility and Macromolecular Assembly
Inhibition of Deoxyhemoglobin S Polymerization and Gelation
A critical consequence of the interaction between this compound and hemoglobin S (HbS) is the direct inhibition of the sickling process in erythrocytes. nih.gov This antisickling effect is fundamentally linked to the compound's ability to interfere with the polymerization of deoxyhemoglobin S, the primary pathogenic event in sickle cell disease.
The acetylation of HbS by dibromoaspirin increases the minimum gelling concentration of deoxyhemoglobin S. nih.gov This means that a higher concentration of the modified deoxy-HbS is required before it will polymerize and form a gel, the precursor to the characteristic sickling of red blood cells. By raising this threshold, this compound effectively hinders the macromolecular assembly of HbS fibers that cause cell deformation.
The inhibition of polymerization is a direct result of the chemical modification of HbS. The addition of acetyl groups to the surface of the hemoglobin molecule likely disrupts the intermolecular contacts necessary for the formation of the polymer fibers. This steric hindrance prevents the individual deoxy-HbS molecules from aligning and aggregating into the rigid structures that define the sickled state.
Investigations into Enhanced Solubility of Acetylated Hemoglobin A and S
Studies have demonstrated that the acetylation of hemoglobin A (HbA) with this compound leads to a notable increase in its solubility. psu.eduacademicjournals.org This enhanced solubility is a significant finding, as the polymerization of deoxyhemoglobin S is essentially a solubility problem. psu.edu
Research has shown that acetylated HbA exhibits greater solubility compared to its unmodified counterpart, and this solubility increases with temperature in the range of 13°C to 37°C. psu.eduacademicjournals.org The enthalpy of solution (ΔH°) for modified hemoglobin was found to be lower than that of unmodified hemoglobin, indicating that less energy is required to dissolve the acetylated form. psu.eduacademicjournals.org
| Hemoglobin Type | Enthalpy of Solution (ΔH°) |
| Modified Hemoglobin (Acetylated) | 23.74 kJmol⁻¹ |
| Unmodified Hemoglobin | 30.06 kJmol⁻¹ |
This table presents the enthalpy of solution for both modified and unmodified hemoglobin, highlighting the lower energy requirement for dissolving the acetylated form. psu.edu
This non-covalent modification improves the interaction of the hemoglobin molecule with the surrounding aqueous environment, thereby increasing its solubility. psu.edu Given that the sickling phenomenon is a matter of the relative insolubility of deoxyhemoglobin S, enhancing its solubility through acetylation presents a promising therapeutic strategy. psu.edu The increased solubility of the acetylated form directly counteracts the tendency of deoxy-HbS to aggregate and polymerize. nih.govnih.gov
Exploration of Nitrite (B80452) Reductase Activity of Acetylated Hemoglobin
Hemoglobin itself possesses an intrinsic enzymatic function as a nitrite reductase, capable of converting nitrite to nitric oxide (NO), a potent vasodilator. nih.gov This activity is allosterically regulated, with the rate of NO production being maximal when hemoglobin is approximately 40-60% saturated with oxygen, which is near its P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). nih.gov This enzymatic function provides a mechanism for oxygen sensing and the regulation of blood flow. nih.gov
The acetylation of hemoglobin by compounds like this compound modifies its allosteric properties, primarily by increasing its oxygen affinity. nih.gov This shift in oxygen affinity would, in turn, be expected to influence its nitrite reductase activity. An increase in oxygen affinity means that the hemoglobin molecule will be more saturated with oxygen at a given partial pressure of oxygen. Consequently, the conditions under which the maximal nitrite reductase activity occurs (around the P50) would be shifted.
While direct studies on the nitrite reductase activity of hemoglobin specifically acetylated by this compound are not extensively detailed in the provided context, the known allosteric effects of this acetylation strongly suggest an impact on this enzymatic function. The allosteric state of hemoglobin, whether it is in the high-affinity R-state or the low-affinity T-state, is a critical determinant of its nitrite reductase activity. nih.gov By stabilizing the R-state, acetylation would likely alter the rate and oxygen-dependence of NO generation from nitrite. This interplay between acetylation-induced allosteric changes and the inherent enzymatic function of hemoglobin is an area for further investigation.
Structure Activity Relationship Sar Studies of 2 Acetyl 3,5 Dibromosalicylic Acid and Its Derivatives
Comparative Analysis of Acetylating Agent Efficacy: 2-Acetyl-3,5-dibromosalicylic Acid vs. Aspirin (B1665792) and Other Analogs
This compound, also known as dibromoaspirin, has been identified as a potent acetylating agent, a characteristic it shares with its well-known analog, aspirin (acetylsalicylic acid). researchgate.netnih.gov While aspirin is widely recognized for its ability to acetylate cyclooxygenase (COX) enzymes, thereby inhibiting their function, this compound has demonstrated significant efficacy in acetylating other biological targets, notably hemoglobin. nih.gov
This potent acetylating capacity of this compound is particularly relevant in the context of its investigation as an antisickling agent. The transfer of its acetyl group to specific amino groups on hemoglobin has been shown to modify the protein's properties, which is a key mechanism in its potential therapeutic effect. nih.gov Studies have indicated that this compound can effectively acetylate intracellular hemoglobin in vitro. nih.gov
In comparison, aspirin also acetylates hemoglobin, though its primary pharmacological action is attributed to the irreversible acetylation of a serine residue in the active site of COX enzymes. nih.gov The acetylating efficacy of these compounds is a critical determinant of their biological activity. While direct kinetic comparisons of the acetylating potency of this compound and aspirin on various targets are not extensively detailed in the literature, the description of the former as a "potent acylating agent" underscores its high reactivity. nih.gov
| Compound | Primary Acetylation Target | Observed Biochemical Effect |
|---|---|---|
| This compound | Hemoglobin | Potent acetylation of intracellular hemoglobin, investigated for antisickling properties. nih.gov |
| Aspirin (Acetylsalicylic Acid) | Cyclooxygenase (COX) Enzymes | Inhibition of COX activity through acetylation of a serine residue. nih.gov |
Role of Halogen Substitution Patterns (e.g., Dibromo-Substitution) on Biochemical Activity
The presence and positioning of halogen atoms on the salicylic (B10762653) acid scaffold play a pivotal role in modulating the biochemical activity of the molecule. In the case of this compound, the dibromo-substitution at the 3 and 5 positions of the aromatic ring significantly influences its properties.
SAR studies on salicylates have consistently shown that the substitution of halogen atoms on the aromatic ring can enhance both potency and toxicity. pharmacy180.com Specifically, substitutions at the 3- and 5-positions with electron-withdrawing groups, such as halogens, have been found to increase biological activity. researchgate.netnih.gov This is evident in various contexts, including the induction of systemic acquired resistance in plants, where halogenated salicylates at these positions show greater activity than salicylic acid itself. researchgate.netnih.gov
The addition of halogens to aspirin derivatives is a strategy employed by researchers to modify their biological actions, including hindering bacterial activity. researchgate.net The electron-withdrawing nature of bromine atoms in this compound can increase the electrophilicity of the acetyl group's carbonyl carbon, thereby enhancing its reactivity as an acetylating agent. This heightened reactivity is a key factor in its potent biochemical effects. nih.gov
Significance of the Acetyl Moiety in Reactivity and Target Specificity
The acetyl moiety is a cornerstone of the chemical reactivity and target specificity of this compound and its parent compound, aspirin. This functional group is responsible for the covalent modification of target proteins through acetylation, a mechanism that distinguishes these compounds from many other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The transfer of the acetyl group from the salicylic acid backbone to a nucleophilic residue, such as a serine or lysine (B10760008) on a target protein, leads to a covalent bond that can irreversibly inhibit or alter the protein's function. nih.gov In aspirin, this acetylation of a serine residue in cyclooxygenase is the basis of its anti-inflammatory and antiplatelet effects. nih.gov
For this compound, the acetyl group is crucial for its action as a potent acylating agent, particularly in its interaction with hemoglobin. nih.gov The reactivity of the acetyl group can be influenced by other substituents on the aromatic ring. As discussed previously, the electron-withdrawing dibromo-substituents are thought to enhance the acetylating capacity of the molecule. The ester linkage of the acetyl group is also important for the compound's stability and pharmacological profile. echemi.com
Structure-Based Rational Design for Enhanced Biochemical Functionality
The principles of structure-based rational design are increasingly being applied to aspirin and its derivatives to develop new compounds with enhanced biochemical functionality and improved therapeutic profiles. This approach involves modifying the chemical structure of a lead compound, such as this compound, to optimize its interaction with its biological target.
Computer-aided drug design methods, including molecular docking simulations, are utilized to predict how structural modifications will affect the binding affinity and activity of a compound. nih.gov For instance, the introduction of different functional groups, including halogens, can alter the electronic properties and steric bulk of the molecule, thereby influencing its ability to fit into the active site of an enzyme. uobaghdad.edu.iq
The rational design of halogenated aspirin derivatives has been explored to enhance their biological activities. nih.gov By understanding the SAR of compounds like this compound, researchers can make informed decisions about which structural modifications are likely to lead to improved efficacy. This may involve altering the halogen substitution pattern, modifying the acetyl group, or introducing other functional groups to enhance target specificity and potency.
Comparative Biochemical Studies with Other Benzoic Acid Derivatives Displaying Related Activities
The biochemical effects of this compound can be further understood through comparative studies with other benzoic acid and salicylic acid derivatives. The broader class of salicylates exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. pharmacy180.com
Studies on various substituted benzoic and salicylic acid derivatives have revealed key structural requirements for activity. For example, the relative positions of the hydroxyl and carboxyl groups on the benzene (B151609) ring are critical; moving the hydroxyl group to the meta or para position relative to the carboxyl group can abolish the activity seen in salicylates. pharmacy180.com
Advanced Research Applications and Methodological Development
Integration of 2-Acetyl-3,5-dibromosalicylic Acid in Hemoglobin-Based Oxygen Carrier (HBOC) Research
The development of safe and effective Hemoglobin-Based Oxygen Carriers (HBOCs) is a critical goal in transfusion medicine. A significant challenge has been the instability of cell-free hemoglobin, which tends to dissociate into dimers, leading to rapid clearance and potential renal toxicity. nih.gov Furthermore, early-generation HBOCs were associated with vasoconstriction, a dangerous side effect attributed to the scavenging of nitric oxide (NO) by the hemoglobin molecules that have extravasated from the blood vessels. nih.gov Derivatives of 3,5-dibromosalicylic acid, such as bis(3,5-dibromosalicyl) fumarate (B1241708), have been instrumental in addressing these issues through chemical cross-linking of the hemoglobin tetramer. nih.gov
To mitigate the nitric oxide scavenging effects, a leading strategy is to increase the molecular size of the HBOC, preventing it from leaving the vasculature. This is achieved by creating hemoglobin bis-tetramers, which are essentially two hemoglobin tetramers linked together. These larger constructs are less likely to penetrate the endothelial barrier.
A refined method to produce these bis-tetramers involves a two-step chemical modification process where acetylation plays a key role. The process is designed to direct the cross-linking reaction to specific subunits of the hemoglobin molecule. By selectively acetylating the amino groups on the α-subunits, these sites are effectively "blocked." This strategic blocking ensures that a subsequent cross-linking reaction, for instance using a fumarate derivative of dibromosalicylic acid, occurs specifically between the β-subunits of two different hemoglobin tetramers. This subunit-directed approach enhances the efficiency and yield of the desired bis-tetramer, representing a sophisticated strategy for developing safer HBOCs.
Table 1: Comparison of Hemoglobin Modification Strategies for HBOCs
| Modification Strategy | Reagent Example | Target Site | Primary Goal | Outcome |
| Intramolecular Cross-linking | bis(3,5-dibromosalicyl) fumarate | Lys-99α1 and Lys-99α2 | Prevent tetramer dissociation into dimers | Stabilized tetramer, but still small enough to cause vasoconstriction. nih.govnih.gov |
| Polymerization | Glutaraldehyde | Non-specific lysine (B10760008) residues | Increase molecular size and circulation time | Larger polymers, reduced NO scavenging, but potential for broad molecular weight distribution. frontiersin.org |
| Directed Bis-Tetramer Formation | Acetylating agent + Dimerizing cross-linker | α-subunit acetylation followed by β-subunit cross-linking | Create a uniform, large-molecule HBOC | High yield of bis-tetramers, preventing extravasation and NO scavenging. |
The reactivity of specific amino acid residues on the surface of hemoglobin is highly dependent on the protein's conformational state, primarily the tense (T) and relaxed (R) states, which are related to its oxygenation status. Subunit-directed modification can be achieved by using allosteric effectors to "lock" hemoglobin in a specific conformation, thereby exposing or hiding potential reaction sites.
Inositol hexaphosphate (IHP) is a potent allosteric effector that binds to the β-subunits and stabilizes the low-oxygen-affinity T-state. By inducing the T-state with IHP, specific lysine residues within the β-cleft become more accessible for modification. This principle can be applied to reactions involving acylating agents like this compound. The compound would preferentially react with the exposed lysine residues, allowing for a high degree of site-specificity in the modification. This approach is crucial for creating homogenous HBOC products where the chemical modification is precisely controlled, leading to predictable functional properties and minimizing off-target reactions.
The CD spectrum of hemoglobin has distinct features:
Far-UV Region (190-240 nm): This region provides information about the protein's secondary structure. For hemoglobin, which is rich in α-helices, this region is dominated by characteristic negative bands. Any significant change here after modification with a compound like this compound would indicate a disruption of the fundamental helical fold of the globin chains.
Near-UV and Soret Regions (250-700 nm): These regions are sensitive to the tertiary structure and the environment of the heme group. nih.gov The Soret band (around 430 nm in deoxygenated Hb) is particularly useful. nih.gov Alterations in the position or intensity of this band after cross-linking or acetylation would suggest changes in the heme pocket, potentially affecting oxygen binding and release properties. nih.govnih.gov
Therefore, CD spectroscopy is an indispensable tool to confirm that modifications, such as those with this compound derivatives, successfully stabilize the hemoglobin molecule without inducing detrimental conformational changes. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Computational methods provide profound insights into the behavior of molecules at an atomic level, guiding experimental work and explaining observed phenomena. For a compound like this compound, these techniques can predict its reactivity and simulate its interactions with biological targets like hemoglobin.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netcarta-evidence.org By calculating the electron density, DFT can determine a wide range of molecular properties and reactivity descriptors. For this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6-311G, would provide critical data. researchgate.netmwjscience.com
Key parameters calculated via DFT include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mwjscience.comnih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting the most likely sites for chemical reactions. carta-evidence.orgmdpi.com
Global Reactivity Descriptors: Quantities like chemical hardness, softness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Studies on similar halogenated salicylic (B10762653) acid derivatives have used DFT to understand how substituents affect the electronic properties and reactivity of the molecule, insights that are directly applicable to understanding the acylating potential of this compound. researchgate.netmdpi.com
Table 2: Key Parameters from DFT Analysis and Their Significance
| DFT Parameter | Description | Predicted Property for this compound |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. mwjscience.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies sites for nucleophilic and electrophilic attack, crucial for predicting binding interactions. mdpi.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A lower hardness value suggests higher reactivity. researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Predicts the propensity of the acetyl group to act as an electrophile in reactions with hemoglobin's nucleophilic amino groups. |
While DFT describes the intrinsic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time, especially its interaction with large biomolecules like proteins. nih.govelifesciences.orgresearchgate.net An MD simulation would model the binding of this compound to hemoglobin in a simulated physiological environment.
The process involves:
System Setup: A high-resolution structure of hemoglobin is placed in a simulation box filled with explicit water molecules and ions to mimic cellular conditions. elifesciences.orgnih.gov
Simulation: The forces on every atom are calculated using a force field (e.g., GROMOS, CHARMM), and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time, typically for hundreds of nanoseconds. nih.gov
Analysis: The resulting trajectory is analyzed to understand the dynamics of the binding process. This can reveal the specific amino acid residues involved in the interaction (e.g., lysine residues forming a covalent bond with the acetyl group), the stability of the binding, and any conformational changes induced in the hemoglobin structure upon binding. nih.gov
MD simulations are essential for visualizing the precise mechanism of cross-linking and for understanding how the modification might affect the cooperative oxygen-binding mechanism, which relies on subtle conformational shifts between the T and R states. nih.govyoutube.com
In Vitro Experimental Models for Biochemical Efficacy Assessment
A variety of in vitro models have been established to evaluate the biochemical efficacy of compounds like this compound, particularly for its potential as an antisickling agent.
A primary method to assess the antisickling potential of this compound involves the direct observation and quantification of erythrocyte morphology under hypoxic conditions. In these assays, sickle erythrocytes are incubated with the test compound and then subjected to deoxygenation, typically by equilibration with a gas mixture low in oxygen. pnas.org The percentage of sickled cells is then determined by microscopic examination of fixed cells. pnas.org
Treatment of sickle erythrocytes with this compound has been shown to directly inhibit sickling. nih.gov This compound acts as a potent acylating agent, transferring its acetyl group to hemoglobin S (HbS) within the red blood cells. nih.govnih.gov This chemical modification of hemoglobin is a key aspect of its antisickling effect. The efficacy of sickling inhibitors can be quantified by comparing the fraction of sickled red blood cells in treated versus untreated samples under controlled deoxygenation. nih.govresearchgate.net While aspirin (B1665792) itself has been found to not inhibit sickling, the modified structure of this compound proves to be effective. nih.govnih.gov
Table 1: Effect of this compound on Erythrocyte Sickling
| Treatment Condition | Oxygen Partial Pressure (pO2) | Result | Reference |
|---|---|---|---|
| Untreated Sickle Erythrocytes | 3 mm Hg | Significant sickling observed | pnas.org |
The affinity of hemoglobin for oxygen is a critical parameter affected by antisickling agents. Spectrophotometric methods are widely used to determine hemoglobin-oxygen affinity by measuring the spectral shifts that occur as hemoglobin transitions between its oxygenated (oxyHb) and deoxygenated (deoxyHb) states. nih.govresearchgate.netnih.gov The partial pressure of oxygen at which hemoglobin is 50% saturated (p50) is a key metric derived from the resulting oxygen equilibrium curve (OEC). nih.gov
Acetylation of both normal (HbA) and sickle (HbS) hemoglobin by this compound leads to a moderate increase in their oxygen affinity. pnas.orgnih.gov This means the modified hemoglobin binds oxygen more tightly, which is a desirable characteristic for an antisickling agent as it stabilizes the relaxed (R) state of hemoglobin, a conformation that does not readily polymerize. nih.gov An oxygen dissociation assay (ODA) can be used as a high-throughput screening method to identify compounds that alter hemoglobin-oxygen affinity by monitoring the rate of deoxygenation in a 96-well plate format. nih.gov
Gasometric methods, such as the Van Slyke method, have also been historically used to directly measure the oxygen content of blood, providing a fundamental standard for calibrating other techniques. documentsdelivered.com These methods quantify the amount of oxygen released from a blood sample, allowing for the calculation of hemoglobin concentration and oxygen-carrying capacity. acutecaretesting.org
Table 2: Impact of this compound on Hemoglobin Oxygen Affinity
| Hemoglobin Type | Treatment | Effect on Oxygen Affinity | Reference |
|---|---|---|---|
| Normal (HbA) | Acetylation by this compound | Moderate Increase | nih.gov |
The polymerization of deoxygenated hemoglobin S is the primary molecular event in sickle cell disease. mhmedical.comresearchgate.net Turbidity-based assays are a common method to monitor the kinetics of HbS polymerization in vitro. researchgate.net In these assays, a solution of purified HbS is deoxygenated, and the increase in turbidity over time, which corresponds to the formation of hemoglobin polymers, is measured spectrophotometrically. researchgate.net
A key parameter derived from these studies is the minimum gelling concentration (MGC), which is the lowest concentration of hemoglobin that will form a gel upon deoxygenation. pnas.org Treatment of sickle erythrocytes with this compound leads to an increase in the MGC of the extracted deoxy-HbS. nih.gov This indicates that a higher concentration of the modified hemoglobin is required for polymerization to occur, demonstrating the compound's inhibitory effect on this critical process. pnas.orgnih.gov
Sedimentation assays, involving ultracentrifugation, provide a quantitative way to separate the polymerized (gel) phase from the soluble (sol) phase of HbS. nih.gov By measuring the hemoglobin concentration in the soluble phase after centrifugation, researchers can determine the solubility of deoxy-HbS. An effective inhibitor will increase the solubility of deoxy-HbS. nih.gov
Table 3: Influence of this compound on Deoxy-HbS Polymerization
| Sample | Measurement | Result | Reference |
|---|---|---|---|
| Unmodified Deoxy-HbS | Minimum Gelling Concentration (MGC) | Baseline value | pnas.org |
Advanced Analytical Method Development for Detection and Quantification of this compound in Complex Biological Matrices
The development of robust analytical methods is essential for studying the pharmacokinetics and biodistribution of compounds like this compound in biological systems. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful technique for the detection and quantification of salicylate (B1505791) derivatives in complex biological matrices such as plasma. nih.govnih.gov
For a compound like this compound, a method would typically involve sample preparation, such as protein precipitation or liquid-liquid extraction, to isolate the analyte from plasma components. nih.govcoresta.org This is followed by chromatographic separation on a suitable HPLC column, such as a reverse-phase C18 column. nih.gov Detection can be achieved using UV absorbance, as the aromatic ring of the salicylate provides a strong chromophore. nih.gov
For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method. google.commdpi.com In this approach, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, a technique known as multiple reaction monitoring (MRM). coresta.org This allows for highly accurate quantification even at very low concentrations in complex samples like plasma. coresta.orgmdpi.com The presence of bromine atoms in this compound would produce a characteristic isotopic pattern in the mass spectrum, further aiding in its specific identification. google.com
Future Directions and Emerging Research Avenues
Exploration of 2-Acetyl-3,5-dibromosalicylic Acid’s Potential in Other Protein Acetylation Contexts
The ability of this compound to acetylate specific amino groups on hemoglobin suggests it could be a valuable tool for modifying other proteins. nih.gov Lysine (B10760008) acetylation is a widespread post-translational modification that regulates the function of numerous non-histone proteins involved in critical cellular processes. nih.govnih.gov Future research is anticipated to explore the broader protein acetylation profile of this compound.
Key research questions in this area will likely include:
Target Specificity: Identifying which other proteins, beyond hemoglobin, are susceptible to acetylation by this compound. This could involve screening against various protein families, such as enzymes, transcription factors, and cytoskeletal proteins.
Functional Consequences: Elucidating how acetylation by this specific agent alters the function of newly identified protein targets. Acetylation can impact protein stability, enzymatic activity, subcellular localization, and interactions with other molecules. nih.gov
Therapeutic Implications: Investigating whether the targeted acetylation of other proteins could have therapeutic benefits in diseases beyond sickle cell anemia. For instance, the acetylation of key proteins in cancer or neurodegenerative diseases is a growing area of interest. nih.gov
The exploration of non-histone protein acetylation is a rapidly expanding field, with thousands of acetylated proteins being identified through proteomic studies. wikipedia.orgnih.gov The specific chemical properties of this compound may allow for a unique pattern of protein acetylation, potentially offering a novel approach to modulating cellular pathways.
Development of Advanced Delivery Systems for Targeted Biochemical Action
To enhance the therapeutic potential and minimize off-target effects of this compound, the development of advanced delivery systems is a critical future direction. While the compound has shown efficacy in in-vitro studies, its translation to in-vivo applications will necessitate sophisticated formulation strategies. nih.gov
Emerging research in drug delivery for similar small molecules, such as salicylic (B10762653) acid, provides a roadmap for this endeavor. nih.govnih.gov Potential areas of development include:
Nanoparticle-Based Carriers: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. mdpi.comnih.gov Nanoparticle systems can also be engineered for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic exposure. nih.gov
Controlled-Release Formulations: Designing formulations that release the compound in a sustained or controlled manner can help maintain therapeutic concentrations over an extended period, improving patient compliance and therapeutic outcomes. bccresearch.com
Targeted Release Mechanisms: Incorporating targeting ligands onto the surface of delivery vehicles can direct the compound to specific cell types, such as cancer cells or immune cells, enhancing its therapeutic index. nih.gov
The development of such advanced delivery systems will be crucial for realizing the full therapeutic potential of this compound in a clinical setting.
Integration with Proteomic and Metabolomic Approaches for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of this compound, future research will need to move beyond single-target analysis and embrace a systems-level perspective. The integration of proteomics and metabolomics, two powerful "omics" technologies, will be instrumental in achieving a comprehensive mechanistic understanding. researchdeliver.comnih.govcreative-proteomics.com
Proteomics: This technology allows for the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. researchdeliver.com By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify the full spectrum of protein targets and downstream signaling pathways affected by the compound. creative-proteomics.com
Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites within a biological system. creative-proteomics.com Metabolomic profiling can reveal how the compound alters cellular metabolism, providing insights into its broader physiological effects. nih.gov
The integration of these multi-omics datasets can provide a holistic view of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected therapeutic opportunities or off-target effects. nih.gov This approach is becoming increasingly vital in modern drug discovery and development. mdpi.com
Bio-inspired Design and Synthesis of Novel Acetylating Agents Leveraging the this compound Scaffold
The unique structure of this compound, which combines a salicylic acid backbone with an acetyl group and bromine atoms, makes it an attractive scaffold for the design and synthesis of novel acetylating agents. Future research in medicinal chemistry will likely focus on creating analogs of this compound with improved properties.
Potential avenues for bio-inspired design and synthesis include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for example, by altering the position or number of bromine atoms, or by replacing the acetyl group with other acyl groups—can help to elucidate the key structural features required for its activity.
Target-Specific Analogs: Based on a deeper understanding of its protein targets, it may be possible to design derivatives that are more selective for a particular protein, thereby enhancing therapeutic efficacy and reducing side effects.
Bio-based Synthesis Methods: Exploring more sustainable and environmentally friendly methods for synthesizing these compounds, potentially using bio-based solvents or catalysts, is an emerging area of interest. researchgate.net
By leveraging the this compound scaffold, chemists can develop a new generation of acetylating agents with tailored properties for a range of research and therapeutic applications.
Broader Applications of this compound Beyond Hemoglobin Modification
While the initial focus of research on this compound was its effect on hemoglobin, its chemical properties suggest potential applications in a variety of other fields. nih.gov The salicylic acid moiety, in particular, is known to have diverse biological activities. rsc.orgmdpi.com
Future research could explore the following broader applications:
Plant Biology: Salicylic acid is a key signaling molecule in plant defense responses. mdpi.comnih.govresearchgate.net Investigating whether this compound or its derivatives can modulate plant immunity could lead to the development of new agrochemicals for crop protection.
Fluorescent Probes: The development of functionalized salicylic acid derivatives as fluorescent probes for detecting metal ions or for cellular imaging is an active area of research. rsc.org The unique structure of this compound could be exploited to create novel probes for biological research.
Antimicrobial Agents: The introduction of an acetyl group to other heterocyclic scaffolds has been shown to induce antimicrobial activity. creative-proteomics.com Given the known antimicrobial properties of some salicylic acid derivatives, exploring the potential of this compound as an antimicrobial agent is a logical next step.
By thinking beyond its initial application, researchers can unlock the full potential of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
